5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-26-14-6-4-13(5-7-14)24-19(16-10-28-11-17(16)23-24)22-20(25)15-9-12(21)3-8-18(15)27-2/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIJCSRTZBVEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
The compound may potentially influence various biochemical pathways depending on its specific targets. Without knowledge of these targets, it is challenging to predict the exact pathways affected.
Biological Activity
5-Chloro-2-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological activities. The presence of chlorine and methoxy groups contributes to its pharmacological profile.
Biological Activity Overview
Recent studies have highlighted the compound's promising anticancer properties. The following table summarizes key findings from various research studies:
| Study | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Bouabdallah et al. (2022) | MCF7, SF-268, NCI-H460 | 3.79, 12.50, 42.30 | Induction of apoptosis |
| Zheng et al. (2022) | A549 | 0.28 | Inhibition of Aurora-A kinase |
| Li et al. (2022) | HCT116, MCF-7 | 0.39 ± 0.06, 0.46 ± 0.04 | Cell cycle arrest |
| Kumar et al. (2022) | HepG2, HCT116 | Not specified | CDK inhibition |
The anticancer activity of this compound has been attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines by activating intrinsic pathways and inhibiting anti-apoptotic proteins.
- Kinase Inhibition : It exhibits significant inhibition of kinases such as Aurora-A and CDK, which are crucial for cell cycle regulation and proliferation.
- Cell Cycle Arrest : Studies indicate that the compound can halt the cell cycle at specific phases (e.g., SubG1/G1), leading to reduced cell proliferation.
Case Studies
- Bouabdallah et al. (2022) : This study explored the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The tested compound demonstrated significant cytotoxicity against MCF7 and NCI-H460 cells with IC50 values indicating potent activity.
- Zheng et al. (2022) : Focused on the inhibition of Aurora-A kinase by the compound, which is essential for mitotic progression in cancer cells. The findings suggest that targeting this kinase could be a viable therapeutic strategy.
- Li et al. (2022) : Evaluated the compound's effects on HCT116 and MCF-7 cell lines, revealing its potential to inhibit tumor growth through mechanisms involving cell cycle arrest.
Comparison with Similar Compounds
Key Differences :
- Substituents :
- Benzamide position : Bromine (Br) at position 4 vs. chlorine (Cl) and methoxy (OCH₃) at positions 5 and 2 in the target compound.
- Pyrazole substituent : 4-methylphenyl vs. 4-methoxyphenyl.
- Molecular Formula : C₂₁H₁₉BrN₂O₂S (Molecular weight: 443.3 g/mol) vs. C₂₁H₁₉ClN₂O₃S (414.9 g/mol).
- Methoxy groups in the target compound could improve hydrogen-bonding capacity relative to the methyl group in the analog, influencing target binding affinity .
Table 1: Structural and Calculated Property Comparison
| Property | Target Compound | 4-bromo Analog |
|---|---|---|
| Molecular Formula | C₂₁H₁₉ClN₂O₃S | C₂₁H₁₉BrN₂O₂S |
| Molecular Weight (g/mol) | 414.9 | 443.3 |
| Substituents (Benzamide) | 5-Cl, 2-OCH₃ | 4-Br |
| Pyrazole Substituent | 4-OCH₃-C₆H₄ | 4-CH₃-C₆H₄ |
| LogP (Estimated) | ~3.2 (moderate lipophilicity) | ~3.8 (higher lipophilicity) |
Functional Analogues from Pesticide Chemistry
Compounds such as cyanazine (triazine herbicide) and ipconazole (triazole fungicide) share functional groups (e.g., chloro, methyl, triazole) but differ in core structure. For example:
- Cyanazine: Contains a chlorinated triazine ring, targeting plant photosynthesis. Its mechanism diverges from the thienopyrazole-benzamide scaffold, which may interact with enzymatic or receptor-based pathways.
- Ipconazole: Features a triazole ring linked to a cyclopentanol group, inhibiting fungal ergosterol synthesis. The absence of a benzamide or thienopyrazole core highlights divergent applications .
Table 2: Functional Comparison with Pesticide Compounds
Research Implications and Gaps
- Synthetic Accessibility : The methoxy and chloro substituents in the target compound may require regioselective synthesis, contrasting with the bromo analog’s simpler bromination pathways.
- Substituted benzamides are also prevalent in herbicides, suggesting dual utility .
- Stability and Metabolism : Methoxy groups are prone to demethylation in vivo, which could reduce bioavailability compared to methyl or bromo substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
